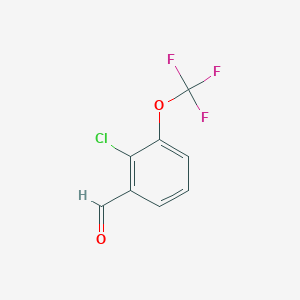
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₇F₂NOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound contains a thiazole ring, a difluoroethyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with a difluoroethylating agent under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the difluoro groups or modify the thiazole ring.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane: Similar structure but without the hydroxyl group.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a difluorophenyl group and triazole rings.
Uniqueness
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a thiazole ring, difluoroethyl group, and hydroxyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H7F2NOS |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H7F2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,4-5,10H,1H3 |
Clave InChI |
FRLFMLPCFJZPLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

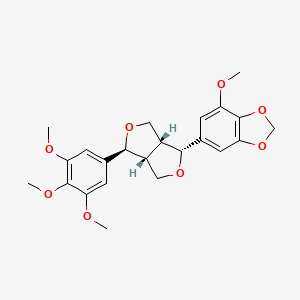
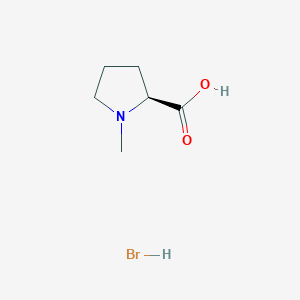
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
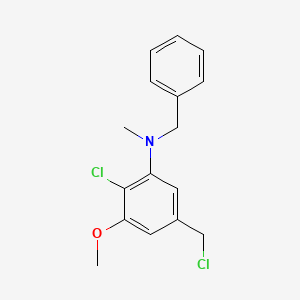
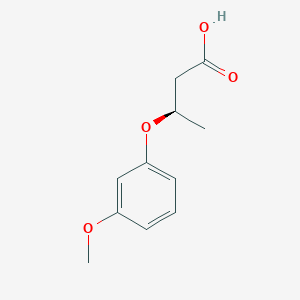
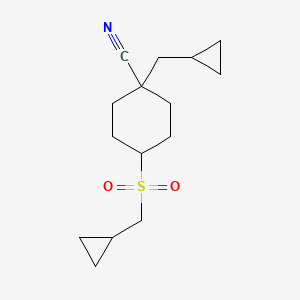
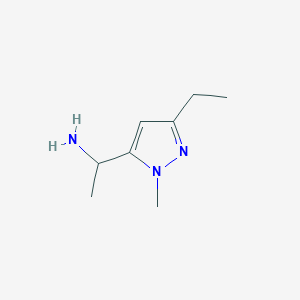


![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)
